ML399

Menin-MLL PPI inhibition Chemical probe optimization Structure-activity relationship

ML399 (VU0516340) is the first systemically available menin-MLL inhibitor probe validated for in vivo rodent studies. Engineered for enhanced DMPK and extended half-life over ML227. Supplied as the pure (R)-enantiomer for reproducible stereospecific activity. IC₅₀ = 90 nM. MLPCN-designated with comprehensive SAR/DMPK data. For research use only.

Molecular Formula C27H28FN3O2
Molecular Weight 445.5 g/mol
Cat. No. B609167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML399
SynonymsML399;  ML-399;  ML 399;  VU0516340;  VU-0516340;  VU 0516340; 
Molecular FormulaC27H28FN3O2
Molecular Weight445.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1
InChIKeyYLADDJNCJBCBJE-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML399: A Second-Generation Menin-MLL Inhibitor Probe with Validated In Vivo Utility for MLL Leukemia Research


ML399 (VU0516340) is a small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins, developed as an MLPCN probe optimized from the first-generation inhibitor ML227 [1]. It belongs to the piperidine chemical class and was designed via structure-guided optimization to address the metabolic instability and limited potency of earlier menin-MLL inhibitors [2]. ML399 demonstrates nanomolar inhibitory activity (IC₅₀ = 90 nM) in biochemical assays, improved DMPK parameters, and extended half-life in rodent pharmacokinetic studies, establishing it as the first systemically available menin-MLL inhibitor tool compound for advanced in vivo studies [3].

Why ML399 Cannot Be Replaced by Other Menin-MLL Inhibitors: Critical Differentiation in DMPK and In Vivo Validation


Menin-MLL inhibitors vary widely in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and in-class substitution without rigorous validation risks experimental failure. Early inhibitors such as ML227 exhibited sub-micromolar potency but were limited by poor metabolic stability and rapid clearance, precluding systemic use in vivo [1]. Other chemotypes, such as the thienopyrimidine class (e.g., MI-2), lack comprehensive DMPK characterization, rendering their in vivo utility unknown and precluding direct comparison [2]. Conversely, ML399 was specifically engineered for enhanced DMPK properties, achieving improved half-life in rodent PK studies and enabling the first in vivo proof-of-mechanism studies for this target class [3]. Substituting ML399 with an under-characterized or metabolically unstable analog would compromise the reproducibility of in vivo experiments and invalidate comparisons to the established MLPCN probe standard.

ML399 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against Key Comparators


ML399 vs. First-Generation Probe ML227: ~10-Fold Improvement in Biochemical Potency

ML399 demonstrates an IC₅₀ of 90 nM in the Menin-MLL fluorescence polarization assay, representing an approximately 9.8-fold improvement in potency over the first-generation probe ML227, which exhibited an IC₅₀ of 883 nM under identical assay conditions [1]. This direct head-to-head comparison from the same MLPCN screening cascade confirms that ML399 is a substantially more potent tool compound for inhibiting the menin-MLL interaction in biochemical assays.

Menin-MLL PPI inhibition Chemical probe optimization Structure-activity relationship

ML399 vs. First-Generation Probe ML227: Enhanced DMPK Enables In Vivo Proof-of-Mechanism Studies

ML227 was identified as having poor physicochemical and DMPK properties, including metabolic instability that precluded systemic in vivo applications [1]. In contrast, ML399 was optimized using a structure-guided approach to improve DMPK parameters, resulting in extended half-life in rodent PK studies [2]. While exact numerical half-life values for ML399 are not publicly disclosed in the primary literature, the probe report explicitly states that ML399 is 'the first in vivo probe' for menin-MLL inhibition, a designation ML227 did not achieve [3]. This DMPK improvement is the primary differentiator enabling animal model studies that were not possible with the earlier probe.

Pharmacokinetics Drug metabolism In vivo probe validation

ML399 vs. MI-2 Chemotype: Distinct Binding Mode Enables Engagement of Trp341 Pocket

The piperidine class (including ML399) engages a unique hydrogen bond with Trp341 in the menin MLL-binding pocket, an interaction not utilized by the thienopyrimidine class (e.g., MI-2) [1]. This differential binding feature allows ML399 and related piperidines to occupy the tail group pocket and may confer enhanced potency and distinct SAR opportunities [2]. In contrast, MI-2 and its analogs do not occupy this Trp341 pocket. Additionally, MI-2 exhibits weaker cellular activity (GI₅₀ ~5 µM in MLL-transduced bone marrow cells) compared to the nanomolar biochemical potency of ML399, and its DMPK profile remains largely uncharacterized [3].

Structure-based drug design Binding mode Protein-ligand interactions

ML399 vs. Clinical-Stage Menin Inhibitors (MI-463/MI-503): Differentiated Probe Status for Basic Research Applications

Clinical-stage menin inhibitors such as MI-463 (IC₅₀ = 15.3 nM, Kd = 9.9 nM) and MI-503 (IC₅₀ = 14.7 nM, Kd = 9.3 nM) exhibit significantly higher potency (approximately 6-fold lower IC₅₀) and are orally bioavailable [1]. However, ML399 (IC₅₀ = 90 nM) is specifically designated as an MLPCN chemical probe optimized for in vivo proof-of-mechanism studies in academic research settings [2]. Unlike clinical candidates, which may be subject to restricted availability, intellectual property constraints, or proprietary formulation requirements, ML399 is positioned as an accessible tool compound for fundamental target validation and pathway interrogation [3]. The choice between ML399 and more potent clinical-stage inhibitors depends on the experimental objective: ML399 offers a validated, well-characterized probe for reproducible academic research, while MI-463/MI-503 represent advanced leads for translational studies.

Chemical probe Tool compound Target validation

ML399 vs. Racemic Analogs: Defined (R)-Enantiomer Confers Stereospecific Activity

The menin-MLL inhibitory activity of this piperidine chemotype is stereospecific. For the related first-generation probe ML227, chiral separation revealed that the R-enantiomer retained activity comparable to the racemate (IC₅₀ ~0.9 µM), whereas the S-enantiomer was 5–10x less potent (IC₅₀ = 45 µM) [1]. ML399 is supplied as the pure (R)-enantiomer, as specified in its IUPAC name (R)-4-(3-(4-((3-fluorophenyl)(hydroxy)(pyridin-2-yl)methyl)piperidin-1-yl)propoxy)benzonitrile . Procurement of racemic or S-enantiomer mixtures would result in significantly reduced inhibitory activity (estimated ≥5-fold loss in potency based on ML227 enantiomer data) and confound experimental interpretation.

Stereochemistry Enantiomer specificity Chiral separation

ML399 vs. Other Piperidines: Structure-Guided Optimization Achieves Balanced Potency and DMPK

Early members of the hydroxymethyl piperidine series (e.g., compounds leading to ML227) exhibited good inhibitory activity (IC₅₀ in the 0.8–5 µM range) but uniformly demonstrated poor physicochemical properties and rapid metabolic clearance [1]. Through iterative structure-guided optimization, key substituents were modified to yield ML399, which maintains nanomolar potency (IC₅₀ = 90 nM) while achieving improved in vitro DMPK parameters and extended half-life in rodent PK studies [2]. The full SAR characterization of this series is described in the primary probe report [3]. This balanced profile—combining potent target engagement with acceptable PK properties—is the result of specific chemical modifications not present in earlier, less optimized piperidine analogs.

Lead optimization DMPK Structure-activity relationship

ML399 Recommended Use Cases: Where This Menin-MLL Inhibitor Probe Delivers Differentiated Value


In Vivo Proof-of-Mechanism Studies in MLL-Rearranged Leukemia Models

ML399 is the first systemically available menin-MLL inhibitor probe, validated for in vivo use in rodent models. Researchers conducting target validation or pathway interrogation studies in animal models of MLL-rearranged leukemia should prioritize ML399 over earlier probes (e.g., ML227) due to its improved DMPK parameters and extended half-life [1]. This enables sustained target engagement in vivo, which is essential for assessing the therapeutic potential of menin-MLL inhibition in a physiologically relevant context.

Standardized Biochemical and Cellular Screening Using a Well-Characterized Probe

For high-throughput or focused screening campaigns requiring a reproducible, well-documented chemical probe, ML399 offers an IC₅₀ of 90 nM in fluorescence polarization assays and validated cell-based activity [1]. Its MLPCN probe designation ensures that extensive characterization data (including SAR, DMPK, and ancillary pharmacology) are publicly available, facilitating experimental design and data interpretation [2]. This standardization is critical for comparing results across laboratories and building upon established literature.

Structure-Based Drug Design and Binding Mode Studies

ML399 belongs to the piperidine class of menin-MLL inhibitors, which engages a unique hydrogen bond with Trp341 in the menin binding pocket—an interaction not utilized by the thienopyrimidine class (e.g., MI-2) [1]. Researchers investigating structure-activity relationships or designing novel menin-MLL inhibitors can leverage ML399's distinct binding mode and the published crystallographic data for this chemotype [2]. This enables rational design of analogs that maintain this key interaction while exploring new chemical space.

Stereochemistry-Controlled Experiments Requiring Defined Enantiomer

ML399 is supplied as the pure (R)-enantiomer, which is essential for studies requiring stereospecific activity. Data from the related probe ML227 demonstrate that the S-enantiomer is 5–10x less potent (IC₅₀ = 45 µM) than the R-enantiomer [1]. Researchers conducting dose-response studies, target engagement assays, or in vivo PK/PD modeling should ensure the use of ML399 (or a verified (R)-enantiomer) to avoid confounding results from racemic or incorrect stereoisomer preparations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML399

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.